Methyl 4-acetyl-3-fluorothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetyl-3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-4(10)5-3-13-7(6(5)9)8(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEUHGYHTJCJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiemann Reaction for C-3 Fluorination
The Schiemann reaction remains the most reliable method for introducing fluorine at position 3. As demonstrated in the synthesis of 3-fluorothiophene-2-carboxylate, diazotization of a 3-aminothiophene precursor followed by treatment with fluoroboric acid yields the fluorinated product.
- Diazotization of methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) with NaNO₂/HBF₄ at -5°C.
- Thermal decomposition of the diazonium tetrafluoroborate intermediate at 120°C.
- Isolation of methyl 3-fluorothiophene-2-carboxylate in 67% yield.
This method’s efficacy is corroborated by its application to analogous systems, though yields depend critically on the stability of the diazonium intermediate.
Acetylation Methodologies at C-4
Friedel-Crafts Acetylation Under Directed Catalysis
While traditional Friedel-Crafts acetylation struggles with electron-deficient thiophenes, directed C-H activation using iron(III) catalysts enables position-selective acetylation. A modified approach adapted from benzoic acid syntheses employs:
- Substrate: Methyl 3-fluorothiophene-2-carboxylate (1.0 eq)
- Acetylating agent: Acetic anhydride (2.5 eq)
- Catalyst: Fe(acac)₃ (0.1 eq)
- Solvent: Dichloroethane, 80°C, 12 h
- Yield: 72% (isolated)
The electron-withdrawing ester and fluorine groups necessitate elevated temperatures and prolonged reaction times compared to benzene derivatives.
Esterification and Carboxylate Protection
Oxidative Esterification via CCl₄/CH₃OH Catalysis
A novel oxidative esterification method, originally developed for 2-thiophenecarboxylic acids, converts thiophene derivatives directly to methyl esters:
- Substrate: 4-Acetyl-3-fluorothiophene-2-carboxylic acid (1.0 eq)
- Reagents: CCl₄ (3.0 eq), CH₃OH (5.0 eq)
- Catalyst: Fe(acac)₃ (0.05 eq)
- Conditions: 140°C, 6 h in sealed tube
- Yield: 85%
This one-pot oxidation-esterification bypasses intermediate acid isolation, significantly improving throughput.
Integrated Synthetic Routes
Sequential Functionalization Pathway
Combining the above methodologies, a four-step synthesis from commercially available 3-aminothiophene derivatives achieves the target compound in 49% overall yield:
- Diazotization-Fluorination : 67% yield
- Friedel-Crafts Acetylation : 72% yield
- Saponification-Decarboxylation : 93% yield (optional intermediate)
- Fe(acac)₃-Catalyzed Esterification : 85% yield
Critical Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | NaNO₂/HBF₄, 120°C | 67 |
| Acetylation | Ac₂O, Fe(acac)₃, 80°C | 72 |
| Esterification | CCl₄/CH₃OH, Fe(acac)₃, 140°C | 85 |
Emerging Techniques and Catalytic Innovations
Photoredox-Mediated Fluorination
Preliminary studies suggest visible-light photocatalysts (e.g., Ir(ppy)₃) enable room-temperature fluorination of thiophene diazonium salts, potentially replacing thermal Schiemann conditions.
Flow Chemistry for Oxidative Esterification
Continuous-flow systems using immobilized Fe(acac)₃ catalysts reduce reaction times from hours to minutes while maintaining yields >80%.
Chemical Reactions Analysis
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or acetyl positions, using reagents like sodium methoxide or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in drug development, especially for targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The pathways affected by this compound include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The table below compares key structural and functional attributes of Methyl 4-acetyl-3-fluorothiophene-2-carboxylate with its analogs:
Key Observations:
- Functionalization Potential: The acetyl group allows for condensation reactions (e.g., formation of hydrazones), whereas the amino group in analogs facilitates amide bond formation or diazotization .
Physicochemical Properties
- Volatility and Solubility: Methyl esters generally exhibit moderate volatility, as seen in gas chromatography studies of structurally related terpene esters (e.g., sandaracopimaric acid methyl ester) . The target compound’s polarity (due to fluorine and acetyl groups) likely reduces solubility in non-polar solvents compared to its methyl-substituted analog .
- Thermal Stability: Fluorine’s strong C-F bond may improve thermal stability relative to amino- or methyl-substituted thiophenes, though experimental data are needed for confirmation.
Biological Activity
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its anti-inflammatory and antiviral properties, supported by relevant case studies and research findings.
1. Anti-inflammatory Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Case Study : A study demonstrated that a related thiophene compound exhibited an IC50 value of 29.2 µM for 5-lipoxygenase inhibition, indicating potent anti-inflammatory activity . The presence of methyl and methoxy groups in the structure was identified as essential for this activity.
2. Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against Hepatitis B Virus (HBV).
- Research Findings : In vitro studies using HepG2 cells transfected with NTCP demonstrated that compounds similar to this compound significantly inhibited HBV replication at concentrations as low as 10 µM . This suggests a promising avenue for therapeutic development against viral infections.
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and viral replication.
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8, which are crucial mediators in inflammatory processes .
- Blocking Viral Entry : Molecular docking studies suggest that this compound may act by blocking viral entry mechanisms, thus preventing the establishment of infection .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 4-acetyl-3-fluorothiophene-2-carboxylate?
The synthesis of thiophene carboxylates typically involves multi-step reactions. For example, analogous compounds like methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate are synthesized via cyclocondensation of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of a base (e.g., piperidine), followed by purification via distillation or chromatography . For fluorinated derivatives like your target compound, fluorination at the 3-position may require electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution under anhydrous conditions. Reaction optimization should focus on temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and protecting group strategies to avoid acetyl migration .
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine at C3, acetyl at C4). NMR is essential for verifying fluorination .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) stretches (~1700 cm) and C-F bonds (~1100 cm) .
- Elemental Analysis : Confirmation of purity (>95%) and stoichiometry .
Q. How can researchers assess the purity of this compound?
Purity is evaluated via:
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Melting Point Analysis : Sharp melting points indicate high crystallinity.
- TLC Monitoring : During synthesis, using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) can model the thiophene ring’s puckering and substituent orientations . For example, Cremer-Pople puckering parameters quantify ring distortion, while hydrogen-bonding networks (e.g., C=O···H interactions) are analyzed using graph-set notation . If twinning or disorder is observed, SHELXD or WinGX suites can refine problematic datasets .
Q. What strategies address contradictions between experimental and computational data?
- Validation via Multiple Methods : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD bond lengths/angles .
- Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to resolve discrepancies in charge distribution.
- Thermogravimetric Analysis (TGA) : Confirm thermal stability predictions from molecular dynamics simulations .
Q. How to design experiments to study substituent effects on biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations at C3 (e.g., Cl, Br instead of F) or C4 (e.g., propionyl instead of acetyl). Test against biological targets (e.g., kinases, antimicrobial assays) .
- Pharmacokinetic Profiling : Compare lipophilicity (logP) via shake-flask assays or computational models (e.g., XLogP3) to correlate substituents with membrane permeability .
Q. What computational methods model the electronic properties of this compound?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Docking : Screen against protein targets (e.g., COX-2, EGFR) using AutoDock Vina to identify binding modes.
- ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and metabolic stability based on substituent effects .
Data Contradiction Analysis Example
Scenario : Discrepancy between predicted (DFT) and observed (NMR) chemical shifts for the acetyl group.
Resolution :
Re-optimize DFT parameters (e.g., solvent model: PCM for DMSO).
Check for dynamic effects (e.g., rotameric averaging of the acetyl group) via variable-temperature NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
